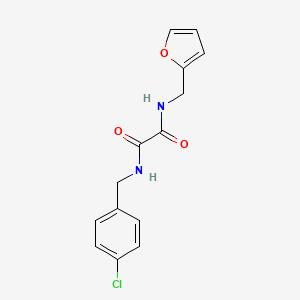
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical and physiological processes.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are many potential future directions for research involving 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. For example, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, this compound could be further developed as a tool for drug discovery, or it could be used to study the role of specific enzymes and proteins in various biological processes. Overall, 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-fluorobenzaldehyde, 4-propoxybenzaldehyde, and 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction proceeds via an aldol condensation mechanism, which results in the formation of the desired product.
科学的研究の応用
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery, where it is used to identify new drug targets and develop new therapeutic agents. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.
特性
IUPAC Name |
(5E)-3-(3-fluorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQDNNEIHWJOE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)



![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5051291.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5051292.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5051311.png)
![1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5051325.png)
![dimethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5051338.png)

![4-benzyl-1-{3-[1-(4-fluorobenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5051348.png)